![molecular formula C17H24N2O4 B5613217 1-[2-(2-methoxyphenoxy)butanoyl]-4-piperidinecarboxamide](/img/structure/B5613217.png)
1-[2-(2-methoxyphenoxy)butanoyl]-4-piperidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of arylpiperazine derivatives, including compounds similar to "1-[2-(2-methoxyphenoxy)butanoyl]-4-piperidinecarboxamide," often involves nucleophilic substitution reactions, where piperidine acts as a nucleophile. Pietra and Vitali (1972) described the reaction of piperidine with nitro-aromatic compounds, highlighting the potential pathways for synthesizing piperidine-based structures through addition-elimination mechanisms (Pietra & Vitali, 1972).
Molecular Structure Analysis
The molecular structure of arylpiperazine derivatives is characterized by the presence of a piperidine ring attached to aromatic moieties through various linkers. The structure-activity relationship (SAR) of these compounds is profoundly influenced by the nature of the substituents on both the piperidine ring and the aromatic systems, as discussed in the context of antifungal compounds from Piper species and the synthesis and evaluation of ligands for D2-like receptors (Xu & Li, 2011); (Sikazwe et al., 2009).
Chemical Reactions and Properties
Arylpiperazine derivatives undergo various chemical reactions, including N-dealkylation, oxidation, and conjugation, affecting their pharmacological activity and metabolism. Caccia (2007) reviewed the metabolism of arylpiperazine derivatives, highlighting N-dealkylation as a significant metabolic pathway, which is relevant for understanding the chemical behavior of similar compounds (Caccia, 2007).
properties
IUPAC Name |
1-[2-(2-methoxyphenoxy)butanoyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-3-13(23-15-7-5-4-6-14(15)22-2)17(21)19-10-8-12(9-11-19)16(18)20/h4-7,12-13H,3,8-11H2,1-2H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOARZGYNKZWIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)C(=O)N)OC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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